Introduction: Situating Pseudoginsenoside Rt5 in the Ginsenoside Family
Introduction: Situating Pseudoginsenoside Rt5 in the Ginsenoside Family
An In-Depth Technical Guide to the Chemical Structure of Pseudoginsenoside Rt5
Ginsenosides, a class of triterpenoid saponins, are the principal bioactive constituents responsible for the pharmacological properties of ginseng (Panax species). These complex glycosides are structurally classified based on their aglycone, or non-saccharide, core. The major classes include protopanaxadiols (PPD), protopanaxatriols (PPT), and oleanolic acid-types. A fourth, less abundant but highly significant class is the ocotillol-type ginsenosides, distinguished by a unique five-membered ether ring in the side chain. Pseudoginsenoside Rt5 (Rt5) is a characteristic member of this ocotillol family, primarily isolated from American ginseng (Panax quinquefolium) and other Panax species.[1][2] Its distinct structure imparts specific biological activities, making it a compound of interest for researchers in pharmacology and drug development.
This guide provides a detailed examination of the chemical structure of Pseudoginsenoside Rt5, the analytical methodologies employed for its characterization, and its biosynthetic origins.
Core Chemical Structure and Stereochemistry
The definitive structure of Pseudoginsenoside Rt5 is (3β,6α,12β,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl β-D-glucopyranoside.[2] This can be deconstructed into two primary components: the tetracyclic triterpenoid aglycone and a single monosaccharide unit.
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The Aglycone Core: The foundation of Rt5 is a dammarane-type triterpenoid scaffold. The key distinguishing feature is the formation of an ether linkage between the C-20 and C-24 positions, creating a stable tetrahydrofuran ring. This cyclization of the side chain is the hallmark of all ocotillol-type ginsenosides. The stereochemistry of this aglycone is precisely defined, with hydroxyl groups at the 3β, 6α, and 12β positions, and a crucial (R) configuration at the C-24 chiral center.[2]
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Glycosylation: Pseudoginsenoside Rt5 is a monoglycoside. A single β-D-glucopyranose (glucose) molecule is attached via an O-glycosidic bond to the hydroxyl group at the C-6 position of the aglycone core.[2] The 'β' designation refers to the stereochemistry of the anomeric carbon (C-1') of the glucose molecule, a critical detail for molecular recognition in biological systems.
Caption: 2D Chemical Structure of Pseudoginsenoside Rt5.
Physicochemical Properties
A summary of the key identifying properties of Pseudoginsenoside Rt5 is essential for experimental design and data interpretation.
| Property | Value | Source(s) |
| CAS Number | 98474-78-3 | [2][3] |
| Molecular Formula | C₃₆H₆₂O₁₀ | [2][3][4] |
| Formula Weight | 654.9 g/mol | [2][5] |
| Classification | Ocotillol-type Triterpenoid Saponin | [2][3] |
| Synonyms | Ginsenoside RT-5, 24(R)-Pseudoginsenoside RT5 | [2][6] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | [1][2] |
| SMILES | C[C@]12[C@]3([C@@]4((O)C)([H])O[C@@H]5OO)O)CO)C)O">C@@([H])C(C)(O)C)C">C@([H])CC3)C | [2] |
| InChI Key | PSOUXXNNRFNUAY-JLXGCTMESA-N | [2] |
Methodologies for Structural Elucidation: A Self-Validating Workflow
The determination of a complex natural product's structure is a multi-step process where each stage provides evidence that validates the next. The workflow for Rt5 follows a classical yet powerful path from raw plant material to a fully characterized molecule.
Part 1: Isolation and Purification
The primary challenge in natural product chemistry is isolating a single compound from a complex biological matrix. The protocol for Rt5 is designed to systematically enrich the target molecule based on its physicochemical properties.
Step-by-Step Protocol:
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Extraction: Dried and powdered plant material (e.g., roots of P. quinquefolium) is exhaustively extracted with methanol.[7] This is a logical choice as methanol is a polar solvent capable of efficiently extracting a broad range of glycosides.
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Solvent Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning. Typically, this involves partitioning between water and a non-polar solvent like chloroform to remove lipids, followed by partitioning of the aqueous layer with n-butanol.[7] Saponins like Rt5 preferentially move into the n-butanol fraction, achieving a significant enrichment.
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Column Chromatography: The enriched butanol fraction is separated using a combination of chromatographic techniques.
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Silica Gel Chromatography (Normal-Phase): This separates compounds based on polarity. More polar compounds are retained longer on the stationary phase.
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Reversed-Phase (RP) Chromatography: Using materials like RP-8 or C18 silica, this technique separates compounds primarily by hydrophobicity.[7] It is highly effective for separating individual ginsenosides that differ subtly in their structure and polarity.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final purification step, yielding Rt5 with high purity (≥98%) suitable for spectroscopic analysis.[8]
Caption: Generalized workflow for the isolation of Pseudoginsenoside Rt5.
Part 2: Spectroscopic Characterization
Once purified, the molecule's structure is pieced together using a suite of spectroscopic techniques. The data from each method corroborates the others to build a complete and unambiguous structural assignment.
Mass Spectrometry (MS)
The first step in characterization is to determine the molecular formula. High-resolution mass spectrometry (HR-MS), often using techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), is the tool of choice.[4]
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Causality: TOF analyzers provide highly accurate mass measurements, allowing for the confident determination of the elemental composition.
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Self-Validation: The instrument detects the molecule as various ionized species (adducts). For Rt5 (C₃₆H₆₂O₁₀, MW 654.43), the system will detect ions corresponding to [M+H]⁺ at m/z 655.4415 and [M+Na]⁺ at m/z 677.4235.[4] The consistent mass difference between these adducts and the neutral molecule validates the assigned molecular weight.
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Fragmentation (MS/MS): By inducing fragmentation, the glycosidic bond between the sugar and the aglycone is readily cleaved. This results in a characteristic neutral loss of 162 Da (the mass of a hexose unit), producing a fragment ion corresponding to the aglycone. This experiment directly confirms the mass of the core structure and the presence of a single hexose sugar.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for establishing the exact atomic connectivity and stereochemistry. A combination of 1D and 2D NMR experiments, typically run in a solvent like deuterated pyridine (C₅D₅N), is required.[9]
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¹H NMR: Provides information about the chemical environment of all protons. Key signals for Rt5 include the anomeric proton of the glucose (a doublet with a large coupling constant, ~8.0 Hz, indicating a β-linkage) and the distinct signals for the eight methyl groups on the triterpenoid core.[9]
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¹³C NMR: Reveals the number and type of carbon atoms. For Rt5, the spectrum will show 36 distinct carbon signals. The chemical shifts indicate the presence of carbons in methyl groups, methylenes, methines (some oxygenated), and quaternary carbons.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton directly to the carbon it is attached to, creating a definitive C-H bond inventory.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical HMBC correlation for Rt5 is the one observed between the anomeric proton (H-1') of the glucose and the C-6 carbon of the aglycone, unequivocally proving the site of glycosylation.
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Caption: Logic flow of spectroscopic data integration for structure elucidation.
Biosynthesis: The Final Enzymatic Step
The formation of Pseudoginsenoside Rt5 in Panax species is the result of a complex biosynthetic pathway. The final, defining step is the glycosylation of its aglycone, (20S,24R)-ocotillol. Recent research has identified a specific UDP-glycosyltransferase (UGT), designated PjUGT10 from Panax japonicus, that catalyzes this reaction.[10] This enzyme facilitates the transfer of a glucose moiety from an activated UDP-glucose donor to the C-6 hydroxyl group of the ocotillol aglycone, completing the synthesis of Rt5. Understanding this enzymatic step is critical for potential biotechnological production of this high-value ginsenoside.[10]
Conclusion
The chemical structure of Pseudoginsenoside Rt5 is a precisely defined ocotillol-type triterpenoid saponin. Its identity is established through a rigorous and self-validating workflow that begins with systematic isolation from Panax species and culminates in comprehensive analysis by high-resolution mass spectrometry and multidimensional NMR. The core structure features a dammarane scaffold with a characteristic C-20/C-24 epoxy ring and a single β-D-glucopyranose unit at the C-6 position. This detailed structural knowledge is the fundamental prerequisite for investigating its pharmacological activities and exploring its potential in therapeutic applications.
References
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Lee, J.H., et al. (2024). Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer). Metabolites. Available at: [Link]
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Pusheng Biology. (n.d.). Natural Product Description|Pseudoginsenoside-RT5. Retrieved from [Link]
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Wang, J.R., et al. (2023). Characterization of ginsenosides from Panax japonicus var. major (Zhu-Zi-Shen) based on ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry and desorption electrospray ionization-mass spectrometry imaging. Chinese Medicine. Available at: [Link]
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Li, P., et al. (2024). Characterization and protein engineering of a novel UDP-glycosyltransferase involved in pseudoginsenoside Rt5 biosynthesis from Panax japonicus. International Journal of Biological Macromolecules. Available at: [Link]
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ResearchGate. (n.d.). Table 2 1 H and 13 C NMR data for compound 2 in C 5 D 5 N (500 MHz for.... Retrieved from [Link]
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Cui, J.Y., et al. (2012). Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. Journal of Ginseng Research. Available at: [Link]
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BioCrick. (n.d.). Pseudoginsenoside RT5. Retrieved from [Link]
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